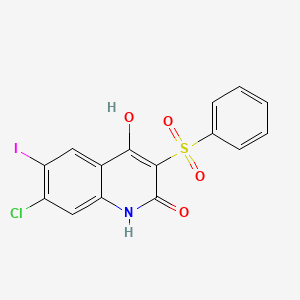
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves the condensation of a pyrazole derivative with a pyridazine precursor. One common method involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with a suitable pyridazine derivative under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its nitrogen-rich structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole: A simpler pyrazole derivative with similar nitrogen-rich structure.
4-Oxopyridazine: A pyridazine derivative with a similar oxo-functional group.
Pyrazolopyridazine: A fused heterocyclic compound combining pyrazole and pyridazine rings.
Uniqueness
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is unique due to the combination of both pyrazole and pyridazine rings in its structure. This dual heterocyclic framework provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both nitrogen-rich rings also enhances its potential as a ligand for metal coordination and as a pharmacophore in drug design.
Propiedades
Fórmula molecular |
C9H8N4O3 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
1-(1-methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-12-4-3-7(10-12)13-5-2-6(14)8(11-13)9(15)16/h2-5H,1H3,(H,15,16) |
Clave InChI |
IXMHNCZCAFTNIF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)N2C=CC(=O)C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


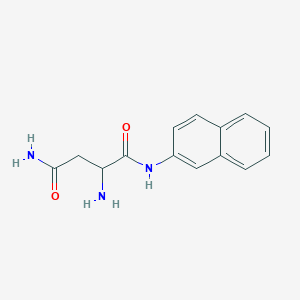
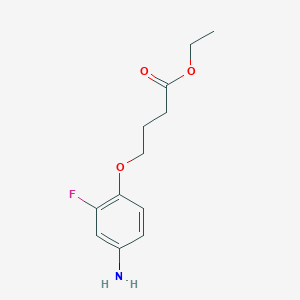
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
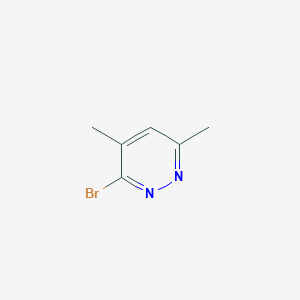
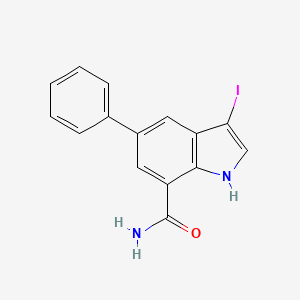
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)


![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
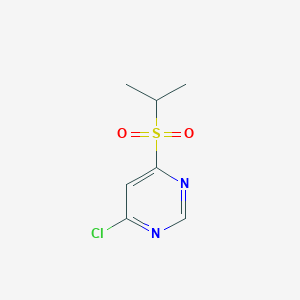
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
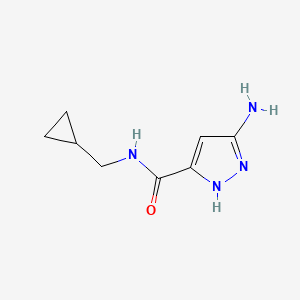
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
